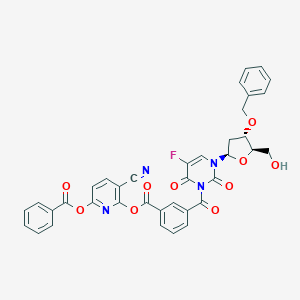![molecular formula C9H9N3O2S B022957 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid CAS No. 106429-10-1](/img/structure/B22957.png)
2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid, also known as AABA, is a synthetic compound that has been used in various scientific research applications. This compound has been of interest to researchers due to its potential therapeutic properties and its ability to interact with biological systems.
作用機序
The mechanism of action of 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid is not fully understood, but it is believed to interact with various biological systems, including the glutamate system and the GABA system. 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid has been shown to modulate the activity of NMDA receptors, which are involved in learning and memory. Additionally, 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid has been shown to increase the levels of GABA in the brain, which may contribute to its neuroprotective effects.
生化学的および生理学的効果
2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid has been shown to have various biochemical and physiological effects. In animal studies, 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid has been shown to reduce oxidative stress, inflammation, and apoptosis. Additionally, 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid in lab experiments is its synthetic nature, which allows for precise control over the chemical structure and purity of the compound. Additionally, 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid has been shown to have low toxicity in animal studies. However, one limitation of using 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research involving 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid. One area of interest is the development of more efficient synthesis methods for 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid, which may improve its availability for research. Additionally, further research is needed to fully understand the mechanism of action of 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid and its potential therapeutic applications. Finally, more studies are needed to investigate the safety and efficacy of 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid in human clinical trials.
Conclusion
In conclusion, 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid is a synthetic compound that has been of interest to researchers due to its potential therapeutic properties and its ability to interact with biological systems. Its various scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid as a therapeutic agent.
合成法
2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid can be synthesized using a variety of methods. One common method involves the reaction of 2-aminobenzo[d]thiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then purified using recrystallization techniques.
科学的研究の応用
2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid has been used in various scientific research applications, including as a potential therapeutic agent for cancer and neurodegenerative diseases. In cancer research, 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, 2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid has been shown to have neuroprotective effects and improve cognitive function.
特性
CAS番号 |
106429-10-1 |
|---|---|
製品名 |
2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid |
分子式 |
C9H9N3O2S |
分子量 |
223.25 g/mol |
IUPAC名 |
2-amino-2-(2-amino-1,3-benzothiazol-6-yl)acetic acid |
InChI |
InChI=1S/C9H9N3O2S/c10-7(8(13)14)4-1-2-5-6(3-4)15-9(11)12-5/h1-3,7H,10H2,(H2,11,12)(H,13,14) |
InChIキー |
QENOSBWAVWQODO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(C(=O)O)N)SC(=N2)N |
正規SMILES |
C1=CC2=C(C=C1C(C(=O)O)N)SC(=N2)N |
同義語 |
6-Benzothiazoleaceticacid,alpha,2-diamino-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(aminomethyl)propyl]-N,N-dimethylamine](/img/structure/B22886.png)











